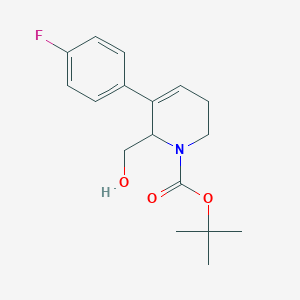
(1,3-Dimethylcyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethylcyclopentyl)methanamine is an organic compound with the molecular formula C8H17N It is a derivative of cyclopentane, where two methyl groups are attached to the first and third carbon atoms, and a methanamine group is attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclopentyl)methanamine typically involves the alkylation of cyclopentane derivatives. One common method includes the reaction of 1,3-dimethylcyclopentane with formaldehyde and ammonia under acidic conditions to form the desired methanamine derivative. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as aluminum chloride can enhance the reaction rate and selectivity. The final product is often purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethylcyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1,3-Dimethylcyclopentyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-Dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(1,2-Dimethylcyclopentyl)methanamine: Similar structure but with methyl groups on the first and second carbon atoms.
(1,3-Dimethylcyclopentyl)methanol: Contains a hydroxyl group instead of a methanamine group.
Uniqueness
(1,3-Dimethylcyclopentyl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1,3-dimethylcyclopentyl)methanamine |
InChI |
InChI=1S/C8H17N/c1-7-3-4-8(2,5-7)6-9/h7H,3-6,9H2,1-2H3 |
InChI Key |
YZCFBICYFBSXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


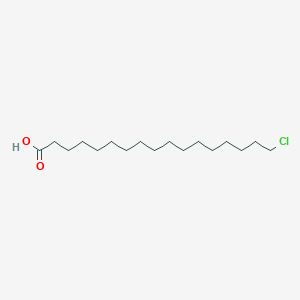
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12983235.png)

![1-(tert-Butyl)-3-(methoxymethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12983250.png)
![Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)-](/img/structure/B12983262.png)
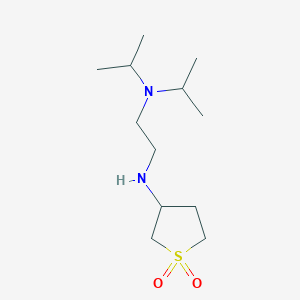
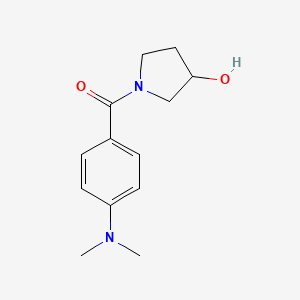
![Ethyl 2,4-dimethyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12983294.png)

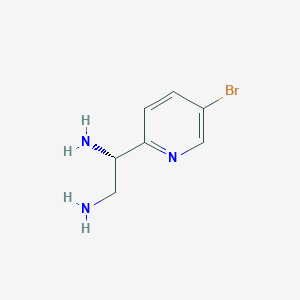
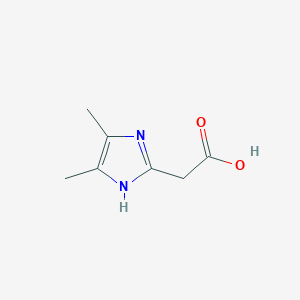
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12983317.png)
![3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B12983319.png)
